N-(2-ethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-ethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist and they display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves numerous methods . One of the common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of “this compound” would be expected to follow this general structure, with additional functional groups attached.Chemical Reactions Analysis
Pyrimidines exhibit a range of reactions due to their structure and the various functional groups they can contain. For instance, they can exhibit potent inhibitory effects versus the LPS-activated TNF-α generation .Scientific Research Applications
Chemical Synthesis and Structural Modifications
The compound N-(2-ethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a part of the broader class of thiazolo[3,2-a]pyrimidine derivatives, which have been extensively studied for their potential in various scientific applications. Research has focused on the synthesis of these compounds and their structural modifications to explore their biocidal properties and potential in creating new heterocyclic systems.
Synthesis and Biocidal Properties : The synthesis of thiazolo[3,2-a]pyrimidine derivatives has demonstrated significant biocidal properties against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. These compounds are synthesized through complex reactions involving hydrolysis and cyclization processes, leading to the creation of compounds with excellent biocidal characteristics (Youssef et al., 2011).
Antimicrobial Activity : Further studies have synthesized derivatives of thiazolo[3,2-a]pyrimidine with enhanced antimicrobial activity. The creation of N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides and their evaluation against microbial strains underline the potential of these compounds in antimicrobial applications (Gein et al., 2015).
Heterocyclic System Creation : The versatility of thiazolo[3,2-a]pyrimidine derivatives extends to their use in the creation of new heterocyclic systems. By undergoing reactions with various reagents, these compounds serve as key intermediates for synthesizing a diverse array of heterocyclic derivatives, highlighting their significance in the field of medicinal chemistry (Fadda et al., 2013).
Insights into Conformational Features and Biological Activities
Research also delves into understanding the conformational features of these compounds and their implications for biological activities.
Conformational Features and Supramolecular Aggregation : Studies on the structural modifications of thiazolo[3,2-a]pyrimidines reveal their impact on supramolecular aggregation and conformational features. These insights are crucial for designing compounds with specific biological activities, as the arrangement of molecules can significantly influence their interactions and functional properties (Nagarajaiah & Begum, 2014).
Synthesis of Novel Derivatives for Biological Evaluation : The continuous synthesis of novel thiazolo[3,2-a]pyrimidine derivatives for biological evaluation showcases their potential in developing new therapeutic agents. These efforts involve characterizing the antimicrobial and anticancer activities of synthesized compounds, which can lead to the discovery of new drugs with significant health benefits (Verma & Verma, 2022).
Mechanism of Action
Target of Action
The primary targets of N-(2-ethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide are the sirtuins SIRT1, SIRT2, and SIRT3 . These are NAD+ dependent deacetylases that are considered potential targets for metabolic, inflammatory, oncologic, and neurodegenerative disorders .
Mode of Action
This compound interacts with its targets, the sirtuins, by inhibiting their activities . This interaction results in changes in the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
This compound affects the biochemical pathways related to inflammation . The compound’s action on the sirtuins influences the downstream effects on these pathways, leading to changes in the body’s inflammatory response .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of certain vital inflammatory mediators . This results in a reduction in the body’s inflammatory response .
Future Directions
Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests that “N-(2-ethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” and similar compounds could have potential future applications in the development of new anti-inflammatory agents.
Properties
IUPAC Name |
N-(2-ethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-3-11-6-4-5-7-13(11)18-14(20)12-8-17-16-19(15(12)21)10(2)9-22-16/h4-9H,3H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQQSMBFZRXMEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)C(=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.